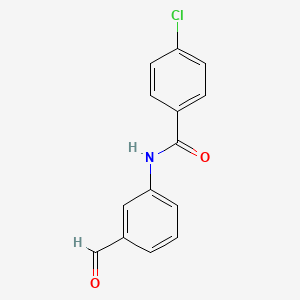

4-chloro-N-(3-formylphenyl)benzamide

Übersicht

Beschreibung

4-chloro-N-(3-formylphenyl)benzamide is a chemical compound with the molecular formula C14H10ClNO2 and a molecular weight of 259.69 g/mol . It is primarily used in research and industry, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a chloro group and a formyl group attached to a benzamide backbone .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-formylphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-aminobenzaldehyde under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-(3-formylphenyl)benzamide undergoes various chemical reactions, including:

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

Oxidation: 4-chloro-N-(3-carboxyphenyl)benzamide.

Reduction: 4-chloro-N-(3-hydroxyphenyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

While the specific compound "4-chloro-N-(3-formylphenyl)benzamide" is not detailed in the provided search results, the related compound 4-(3-Formylphenyl)benzamide and other benzamide derivatives offer insight into potential applications.

4-(3-Formylphenyl)benzamide Applications

- As a building block in organic synthesis 4-(3-Formylphenyl)benzamide can be employed as an intermediate in creating complex organic molecules. The presence of the formyl group on the phenyl ring, linked to a benzamide moiety, gives the compound unique chemical behavior and potential biological activities.

- Biological research Studies suggest that 4-(3-Formylphenyl)benzamide has significant biological activities. For example, its antimicrobial activity may stem from disrupting peptidoglycan synthesis in bacterial cell walls, and its antioxidant properties relate to scavenging free radicals and chelating metal ions.

- Antimicrobial Applications Some benzenesulfonamides have shown antibacterial and anti-biofilm activities .

- Medicinal chemistry and materials science The specific arrangement of the formyl group in 4-(3-Formylphenyl)benzamide leads to unique reactivity and biological activity, making it valuable for targeted applications.

Benzamide Derivatives Applications

- p38α Mitogen-Activated Protein Kinase Inhibitors: Novel 4-chloro-N-phenyl benzamide derivatives are being explored as p38α mitogen-activated protein kinase inhibitors for treating cancer, COVID-19, and other diseases .

- Carbonic Anhydrase IX Inhibitory Effect: Aryl thiazolone–benzenesulfonamides are being explored for their carbonic anhydrase IX inhibitory effect . One compound was able to induce apoptosis in MDA-MB-231 cells .

Wirkmechanismus

The mechanism of action of 4-chloro-N-(3-formylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function . Additionally, the chloro group can participate in halogen bonding, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

4-chloro-N-(3-formylphenyl)benzamide can be compared with other similar compounds, such as:

4-chloro-N-(3-sulfamoylphenyl)benzamide: This compound contains a sulfamoyl group instead of a formyl group, which significantly alters its chemical and biological properties.

4-chloro-N-(3-hydroxyphenyl)benzamide: The hydroxy group in this compound provides different reactivity and potential biological activities compared to the formyl group.

Biologische Aktivität

4-Chloro-N-(3-formylphenyl)benzamide is an organic compound with significant potential in medicinal chemistry, particularly due to its promising biological activities. This compound features a chloro substituent and a formyl group attached to a benzamide structure, which influences its interaction with biological targets. Recent studies have highlighted its antimicrobial and anticancer properties, making it a candidate for further drug development.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits strong activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for certain strains have been reported in the range of 0.1 to 0.5 μg/mL, indicating potent efficacy.

Anticancer Properties

Research has demonstrated that this compound can inhibit the proliferation of cancer cell lines, particularly breast cancer cells such as MDA-MB-231 and MCF-7. The compound's mechanism involves inducing apoptosis and inhibiting cell migration. Notably, it has shown a selectivity index superior to conventional chemotherapeutics like 5-Fluorouracil, suggesting its potential as a targeted cancer therapy.

| Cell Line | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 1.52 | 17.5 |

| MCF-7 | 2.31 | 12.4 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells:

- Enzyme Inhibition : The compound has been found to inhibit certain enzymes critical for tumor growth and bacterial survival.

- Receptor Modulation : It can modulate receptor activity, which is essential in various biological pathways.

Study 1: Anticancer Activity

In a study examining the effects on breast cancer cells, this compound was found to induce apoptosis significantly. The treatment resulted in an increase in annexin V-FITC positive apoptotic cells by approximately 22-fold compared to control groups.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound revealed strong activity against Staphylococcus aureus and Escherichia coli. The results showed that at a concentration of 50 μg/mL, the compound inhibited bacterial growth by over 80%.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 31.8% |

| Clearance (mL/h/kg) | 82.7 ± 1.97 |

| Half-life (hours) | >12 |

Eigenschaften

IUPAC Name |

4-chloro-N-(3-formylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2/c15-12-6-4-11(5-7-12)14(18)16-13-3-1-2-10(8-13)9-17/h1-9H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPKRANDHTYRSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368306 | |

| Record name | 4-Chloro-N-(3-formyl-phenyl)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721409-05-8 | |

| Record name | 4-Chloro-N-(3-formyl-phenyl)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.